N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide
Overview
Description
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide typically involves the cyclization of N,N′-diacylhydrazines under specific conditions. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines, which can yield the desired oxadiazole derivatives . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine-containing compounds for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antibacterial agent due to the biological activity of the oxadiazole ring.
Materials Science: It is used in the development of materials with unique electronic and luminescent properties, such as organic light-emitting diodes (OLEDs) and laser dyes.
Industrial Chemistry: The compound is utilized in the production of heat-resistant polymers and anti-corrosion agents.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, in antiviral applications, the compound may inhibit viral entry by binding to viral proteins or host cell receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-14(18(2,15)16)8-10-12-13-11(17-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZDHJYHFJMFGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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